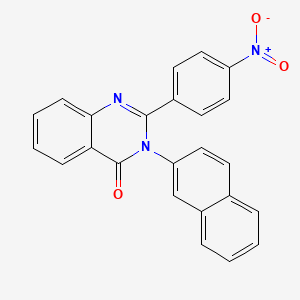

![molecular formula C23H20BrN7O B11682606 6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)

6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[(2E)-2-(5-ブロモ-2-メトキシベンジリデン)ヒドラジニル]-N,N'-ジフェニル-1,3,5-トリアジン-2,4-ジアミンは、ヒドラジニル基とベンジリデン基で置換されたトリアジンコアを特徴とする複雑な有機化合物です。

製造方法

合成経路と反応条件

6-[(2E)-2-(5-ブロモ-2-メトキシベンジリデン)ヒドラジニル]-N,N'-ジフェニル-1,3,5-トリアジン-2,4-ジアミンの合成は、一般的に、5-ブロモ-2-メトキシベンズアルデヒドとヒドラジン誘導体を縮合させ、その後、トリアジン前駆体と環化させる方法で行われます。 反応条件には、通常、エタノールやメタノールなどの溶媒と、酢酸などの触媒を使用し、縮合反応を促進することが含まれます .

工業生産方法

この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的には、ラボでの合成手順を拡大する方法が考えられます。これには、収率と純度を高めるために反応条件を最適化し、再結晶やクロマトグラフィーなどの精製技術を導入することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process:

Formation of the hydrazone intermediate: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

Cyclization: The hydrazone intermediate is then reacted with diphenylamine and cyanuric chloride under basic conditions to form the triazine core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

反応の種類

6-[(2E)-2-(5-ブロモ-2-メトキシベンジリデン)ヒドラジニル]-N,N'-ジフェニル-1,3,5-トリアジン-2,4-ジアミンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。

置換: ベンジリデン基の臭素原子は、適切な条件下で、他の求核剤で置換することができます。

一般的な試薬と条件

酸化: 酸性媒体中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 適切な塩基の存在下における、アミンやチオールなどの求核剤。

生成される主な生成物

酸化: 対応するカルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 置換されたベンジリデン誘導体の生成。

科学研究への応用

6-[(2E)-2-(5-ブロモ-2-メトキシベンジリデン)ヒドラジニル]-N,N'-ジフェニル-1,3,5-トリアジン-2,4-ジアミンは、いくつかの科学研究への応用があります。

化学: 配位化学におけるリガンドとして、より複雑な分子のビルディングブロックとして使用されています。

生物学: 生物学的巨大分子と相互作用する能力から、抗菌剤や抗がん剤としての可能性が調査されています。

医学: 特定の酵素や受容体を標的にする、潜在的な治療効果について調査されています。

科学的研究の応用

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further research in drug development.

Medicine

Cancer Research: The compound’s structure allows it to interact with specific biological targets, making it a potential candidate for anticancer drug development.

Industry

Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

作用機序

6-[(2E)-2-(5-ブロモ-2-メトキシベンジリデン)ヒドラジニル]-N,N'-ジフェニル-1,3,5-トリアジン-2,4-ジアミンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物は、これらの標的と水素結合やその他の相互作用を形成し、特定の経路の阻害または活性化につながります。 例えば、ヒドラジニル基は酵素の活性部位と相互作用し、酵素活性を阻害する可能性があります .

類似化合物との比較

類似化合物

5-ブロモ-2-ヒドロキシ-3-メトキシベンズアルデヒド: 目的化合物の合成における前駆体。

N'-(5-ブロモ-2-ヒドロキシ-3-メトキシベンジリデン)-4-メトキシベンゾヒドラジド: 類似の構造的特徴を持つ別のシッフ塩基.

独自性

6-[(2E)-2-(5-ブロモ-2-メトキシベンジリデン)ヒドラジニル]-N,N'-ジフェニル-1,3,5-トリアジン-2,4-ジアミンは、そのトリアジンコアにより、独特の化学的および物理的特性を有しているため、ユニークです。

特性

分子式 |

C23H20BrN7O |

|---|---|

分子量 |

490.4 g/mol |

IUPAC名 |

2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C23H20BrN7O/c1-32-20-13-12-17(24)14-16(20)15-25-31-23-29-21(26-18-8-4-2-5-9-18)28-22(30-23)27-19-10-6-3-7-11-19/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+ |

InChIキー |

KWMPPQRDTZYCEK-MFKUBSTISA-N |

異性体SMILES |

COC1=C(C=C(C=C1)Br)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |

正規SMILES |

COC1=C(C=C(C=C1)Br)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)

![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)

![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)

![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)

![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)

![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)

![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)

![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)